Cas no 2228290-68-2 (1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene)

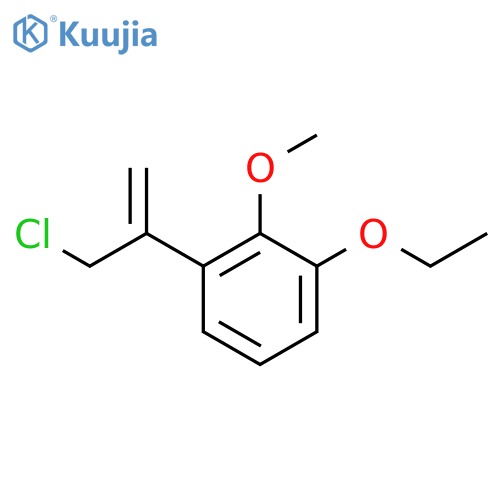

2228290-68-2 structure

商品名:1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene

1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene 化学的及び物理的性質

名前と識別子

-

- 1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene

- EN300-1976344

- 2228290-68-2

-

- インチ: 1S/C12H15ClO2/c1-4-15-11-7-5-6-10(9(2)8-13)12(11)14-3/h5-7H,2,4,8H2,1,3H3

- InChIKey: JATCPKLXTXKJAZ-UHFFFAOYSA-N

- ほほえんだ: ClCC(=C)C1C=CC=C(C=1OC)OCC

計算された属性

- せいみつぶんしりょう: 226.0760574g/mol

- どういたいしつりょう: 226.0760574g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 18.5Ų

1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1976344-0.1g |

1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |

2228290-68-2 | 0.1g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-1976344-10.0g |

1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |

2228290-68-2 | 10g |

$4236.0 | 2023-06-01 | ||

| Enamine | EN300-1976344-10g |

1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |

2228290-68-2 | 10g |

$4236.0 | 2023-09-16 | ||

| Enamine | EN300-1976344-0.25g |

1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |

2228290-68-2 | 0.25g |

$906.0 | 2023-09-16 | ||

| Enamine | EN300-1976344-0.05g |

1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |

2228290-68-2 | 0.05g |

$827.0 | 2023-09-16 | ||

| Enamine | EN300-1976344-2.5g |

1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |

2228290-68-2 | 2.5g |

$1931.0 | 2023-09-16 | ||

| Enamine | EN300-1976344-5.0g |

1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |

2228290-68-2 | 5g |

$2858.0 | 2023-06-01 | ||

| Enamine | EN300-1976344-1g |

1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |

2228290-68-2 | 1g |

$986.0 | 2023-09-16 | ||

| Enamine | EN300-1976344-5g |

1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |

2228290-68-2 | 5g |

$2858.0 | 2023-09-16 | ||

| Enamine | EN300-1976344-0.5g |

1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |

2228290-68-2 | 0.5g |

$946.0 | 2023-09-16 |

1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

2228290-68-2 (1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene) 関連製品

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量